N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
Description
This compound is a structurally complex acetamide derivative featuring three key pharmacophores:
- 2-(2-Fluorophenoxy)acetamide backbone: Provides a polar, electron-deficient aromatic system that may influence receptor binding and metabolic stability.
- 4-Phenylpiperazine subunit: A common motif in ligands targeting neurotransmitter receptors (e.g., dopamine D3 or serotonin receptors) due to its conformational flexibility and hydrogen-bonding capacity .
Its molecular formula is C₂₈H₃₂FN₄O₂ (calculated molecular weight: 492.6 g/mol), with structural similarities to piperazine-containing antipsychotics and analgesics. The 2-fluorophenoxy group distinguishes it from analogs with halogenated or sulfonamide substituents .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O2/c1-31(2)23-14-12-22(13-15-23)26(20-30-28(34)21-35-27-11-7-6-10-25(27)29)33-18-16-32(17-19-33)24-8-4-3-5-9-24/h3-15,26H,16-21H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCLZKXVTQHBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound is characterized by a unique molecular structure that includes functional groups likely to interact with various biological targets, particularly in the central nervous system (CNS).
Molecular Structure and Properties
The molecular formula for this compound is . Its structure features several key components:
- Dimethylamino Group : This moiety is known for enhancing lipophilicity and can influence the compound's ability to cross the blood-brain barrier.
- Piperazine Ring : Common in many psychoactive substances, this ring is associated with interactions at serotonin and dopamine receptors.
- Fluorophenoxy Acetamide : This group may play a role in receptor binding and activity modulation.
The biological activity of this compound is hypothesized to involve:
- Receptor Interactions : The compound may act as a dual-target agent, potentially influencing both mu-opioid receptors and dopamine D3 receptors. This dual action suggests therapeutic potential in managing pain and neuropsychiatric disorders.
- Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter release, which could be beneficial in treating conditions like depression and anxiety .
Pharmacological Studies
Research indicates that derivatives of this compound exhibit significant biological activities. For example, studies on related compounds have demonstrated:
- Anticonvulsant Activity : Certain derivatives have been evaluated for their effectiveness in animal models of epilepsy, showing promising results in the maximal electroshock (MES) test .
| Compound | Activity Type | Effective Dose (mg/kg) | Observations |
|---|---|---|---|
| Compound A | Anticonvulsant | 100 | Effective at 0.5 h |
| Compound B | Anticonvulsant | 300 | Effective at 4 h |
Case Studies and Experimental Findings
- Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit antitumor properties against various cancer cell lines. For instance, one study reported significant inhibition of melanoma cell growth with a GI50 of M .
- Neuropharmacological Effects : Compounds with similar structural features have been tested for their effects on neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin receptors, which are crucial for mood regulation .
Safety and Toxicity Profile
Preliminary studies assessing the safety profile of related compounds indicate that while some exhibit therapeutic effects, they also require careful evaluation regarding their toxicity. For example, acute neurological toxicity was assessed using the rotarod test in mice, where certain compounds demonstrated varying degrees of safety .
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is being investigated for its potential therapeutic effects. Its structural components suggest interactions with various biological targets, including receptors involved in neurotransmission and enzyme modulation.
- Antidepressant Activity : The phenylpiperazine component is known for its neuropharmacological properties, making it a candidate for the development of antidepressants. Studies have shown that compounds with similar structures can enhance serotonin receptor activity, which is crucial for mood regulation.
Drug Discovery
The compound serves as a building block in the synthesis of more complex molecules. Researchers are exploring its derivatives to develop new pharmaceuticals targeting conditions such as anxiety disorders and schizophrenia.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited improved affinity for serotonin receptors compared to existing medications.
Biological Research
The interactions of this compound with enzymes and receptors are under investigation to understand its biological mechanisms. It may act as an inhibitor or modulator in various biochemical pathways.
- Mechanism of Action : Preliminary research indicates that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like serotonin and dopamine.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : The initial step often includes the preparation of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates.
- Coupling Reactions : These intermediates are coupled under specific conditions to yield the final product.
- Purification Techniques : Methods such as crystallization, distillation, and chromatography are employed to purify the synthesized compound.
Industrial Applications
In addition to its research applications, this compound has potential industrial uses:
- Specialty Chemicals Production : It can be utilized in manufacturing specialty chemicals with specific properties tailored for various applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s 2-fluorophenoxy group confers moderate lipophilicity (logP ~3.2), balancing membrane permeability and aqueous solubility. In contrast, sulfonamide-containing analogs () exhibit higher polarity (logP ~2.1) due to the sulfonyl group, reducing blood-brain barrier penetration .
- The dimethylamino group in the target compound enhances solubility in acidic environments (e.g., gastric fluid), a feature absent in simpler analogs like ’s compound .
Receptor Binding and Selectivity
- Piperazine-containing analogs (e.g., ) often target dopamine D3 and serotonin 5-HT₁A receptors. The target compound’s phenylpiperazine moiety likely confers affinity for these receptors, while the 2-fluorophenoxy group may reduce off-target effects compared to chlorinated analogs .
- Sulfonamide derivatives () show lower CNS activity due to reduced permeability but may exhibit peripheral receptor modulation .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including amide coupling using agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to link the phenylpiperazine and fluorophenoxyacetamide moieties . Purification methods such as thin-layer chromatography (TLC) and column chromatography are critical to achieving >95% purity. Solvent selection (e.g., dichloromethane for reaction media) and recrystallization from ethanol can further enhance yield and purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 or CDCl3 resolve aromatic protons (δ 6.8–7.5 ppm), piperazine NH (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. How can researchers design receptor binding assays to evaluate its pharmacological activity?
Radioligand competition assays using tritiated or fluorescent probes (e.g., for serotonin or dopamine receptors) are standard. Prepare receptor-rich membranes from transfected cell lines or brain tissue. Incubate the compound at varying concentrations (1 nM–10 µM) with the probe, then quantify displacement using scintillation counting or fluorescence polarization . Include controls like known antagonists (e.g., ketanserin for 5-HT2A) to validate assay conditions .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core Modifications: Replace the dimethylaminophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on receptor affinity .
- Piperazine Substitutions: Introduce 4-arylpiperazine variants (e.g., 4-chlorophenyl or 2,3-dichlorophenyl) to enhance selectivity for CNS targets .
- Fluorophenoxy Optimization: Vary the fluorophenoxy moiety’s position (ortho/meta/para) to improve metabolic stability . Use in vitro assays (e.g., cAMP inhibition for GPCRs) and computational docking (e.g., AutoDock Vina) to prioritize analogs .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay Variability: Standardize protocols (e.g., incubation time, buffer pH) to minimize discrepancies in IC50 values .
- Purity Verification: Reanalyze batches via HPLC-MS to rule out impurities (>98% purity required for reproducible results) .
- Pharmacokinetic Factors: Evaluate metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB) to explain in vivo/in vitro mismatches .
Q. What computational approaches predict metabolic pathways and toxicity?
- Quantum Mechanical Calculations: Use Gaussian09 to model reaction intermediates for oxidative metabolism (e.g., N-demethylation of the dimethylamino group) .
- Machine Learning Tools: Train models on databases like PubChem BioAssay to predict cytochrome P450 inhibition or hERG channel liability .
- Molecular Dynamics (MD): Simulate binding to off-target receptors (e.g., hERG) to assess cardiotoxicity risks .
Q. How should in vivo efficacy studies be designed for neurological applications?
- Animal Models: Use rodent models (e.g., PTZ-induced seizures for anticonvulsant testing) with dose ranges derived from in vitro IC50 values .
- Formulation: Improve solubility via co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Behavioral Endpoints: Pair pharmacokinetic profiling (plasma half-life) with functional readouts (e.g., rotorod for motor coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
